5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Descripción

The systematic study of such polysubstituted benzene derivatives has become increasingly important in the development of advanced materials and pharmaceutical intermediates. The presence of multiple electron-withdrawing and electron-donating groups on the benzene ring creates a complex electronic environment that influences both the compound's physical properties and its chemical reactivity. Understanding the structural characteristics and historical development of compounds like 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene provides valuable insights into the evolution of heterocyclic and aromatic chemistry over the past two centuries.

Structural Identification and IUPAC Nomenclature

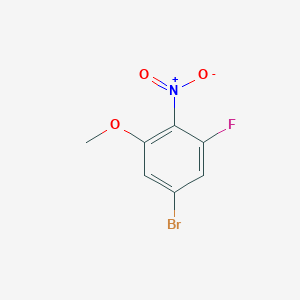

The molecular structure of this compound follows the International Union of Pure and Applied Chemistry nomenclature system, which provides a systematic approach to naming complex organic compounds. The compound possesses the molecular formula C₇H₅BrFNO₃ and exhibits a molecular weight of 250.02 grams per mole. The IUPAC name "this compound" reflects the positional arrangement of substituents around the benzene ring core, with numbering beginning from the fluorine-bearing carbon and proceeding to minimize the numerical values assigned to other substituents.

The structural elucidation of this compound reveals a benzene ring with four distinct substituents positioned at specific carbon atoms. The fluorine atom occupies position 1, establishing the reference point for numbering. The nitro group (-NO₂) is positioned at carbon 2, the methoxy group (-OCH₃) at carbon 3, and the bromine atom at carbon 5. This substitution pattern creates a molecule with distinct electronic properties due to the varying electron-withdrawing and electron-donating characteristics of these functional groups.

| Structural Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₇H₅BrFNO₃ | Elemental Analysis |

| Molecular Weight | 250.02 g/mol | Mass Spectrometry |

| PubChem CID | 57955648 | Database Assignment |

| InChI Key | BLGZBPZOEMCFOM-UHFFFAOYSA-N | Computational Generation |

| CAS Registry Number | 1137869-91-0 | Chemical Abstracts Service |

The SMILES notation for this compound is represented as COC1=C(C(=CC(=C1)Br)F)N+[O-], which provides a linear representation of the molecular structure that can be interpreted by computational chemistry software. The InChI identifier InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 offers another standardized method for representing the compound's structure in databases and chemical information systems.

The systematic nomenclature of this compound reflects the historical development of chemical naming conventions established by Arthur Rudolf Hantzsch and Karl Oskar Widman in the late nineteenth century. Although the Hantzsch-Widman system primarily addressed heterocyclic compounds, its principles influenced the broader development of systematic organic nomenclature, including the naming of polysubstituted benzene derivatives. The current IUPAC system ensures that each compound receives a unique, unambiguous name that can be universally understood by chemists worldwide.

The electronic structure of this compound exhibits characteristics typical of polysubstituted aromatic compounds. The nitro group functions as a strong electron-withdrawing group through both inductive and resonance effects, while the methoxy group serves as an electron-donating substituent through resonance. The halogen substituents, bromine and fluorine, both act as electron-withdrawing groups through inductive effects, though fluorine exhibits stronger withdrawal due to its higher electronegativity. This combination of electronic effects creates a complex distribution of electron density around the benzene ring, influencing the compound's reactivity patterns and physical properties.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound is deeply intertwined with the broader evolution of aromatic and heterocyclic chemistry over the past two centuries. The foundational work on nitrobenzene compounds began in 1834 when German chemist Eilhardt Mitscherlich first prepared nitrobenzene by treating benzene with fuming nitric acid. This pioneering work established the basis for understanding aromatic nitration reactions and laid the groundwork for the synthesis of more complex polysubstituted derivatives.

The significance of nitrobenzene chemistry was further enhanced by the epoch-making discovery of Nikolai Nikolaevich Zinin in 1842, who developed a method for reducing nitrobenzene to aniline using hydrogen sulfide and ammonium. Zinin's work, published in the Bulletin de l'Academie des Sciences de St. Pétersbourg and later in the Journal für Praktische Chemie, demonstrated the transformation of aromatic nitro compounds into primary amines, a reaction that became fundamental to organic synthesis. This discovery had profound implications for the development of the organic chemical industry and pharmaceutical chemistry in the nineteenth century.

The development of systematic nomenclature for heterocyclic and aromatic compounds represents another crucial historical milestone. Arthur Rudolf Hantzsch and Karl Oskar Widman independently developed the nomenclature system in 1887 and 1888, respectively, which became the foundation for modern chemical naming conventions. The Hantzsch-Widman system, originally designed for five- and six-membered rings containing nitrogen, was later extended to different ring sizes and other heteroatoms, eventually influencing the nomenclature of all organic compounds including polysubstituted benzenes.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First Nitrobenzene Synthesis | 1834 | Eilhardt Mitscherlich | Nitration of benzene with fuming nitric acid |

| Zinin Reduction Discovery | 1842 | Nikolai Nikolaevich Zinin | Reduction of nitrobenzene to aniline |

| Nomenclature System Development | 1887-1888 | Hantzsch and Widman | Systematic naming of heterocyclic compounds |

| Industrial Nitrobenzene Production | 1885 | Various | World capacity reached 1,700,000 tonnes |

The industrial development of nitrobenzene chemistry gained momentum throughout the late nineteenth and early twentieth centuries. By 1985, world capacity for nitrobenzene production had reached approximately 1,700,000 tonnes annually. This massive scale of production reflected the compound's importance as a precursor to aniline, which serves as a key intermediate in the manufacture of dyes, pharmaceuticals, and polymer materials. The industrial processes developed during this period established the foundation for modern aromatic chemistry and enabled the synthesis of increasingly complex polysubstituted derivatives.

The evolution of heterocyclic chemistry particularly benefited from advances in understanding aromatic substitution reactions. Furfural, a furan derivative, was isolated in 1832 by German chemist Johann Wolfgang Dobereiner as a byproduct during formic acid synthesis. This work, along with subsequent developments in heterocyclic chemistry, demonstrated the importance of oxygen-containing ring systems in biological and synthetic chemistry. The principles learned from these early heterocyclic compounds contributed to the understanding of how substituents influence reactivity in aromatic systems.

Modern synthetic approaches to compounds like this compound reflect the accumulated knowledge from these historical developments. The ability to introduce multiple functional groups selectively onto aromatic rings represents the culmination of nearly two centuries of research in aromatic chemistry. Contemporary synthetic methods allow chemists to prepare such complex molecules with high precision, enabling their use in advanced pharmaceutical and materials applications.

The significance of polysubstituted aromatic compounds in modern chemistry cannot be overstated. More than half of known organic compounds are heterocycles, and fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistic underscores the continued importance of aromatic and heterocyclic chemistry in pharmaceutical development, directly building upon the historical foundations established by nineteenth-century chemists like Mitscherlich and Zinin.

Propiedades

IUPAC Name |

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZBPZOEMCFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728473 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-91-0 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Adding a bromine atom to the benzene ring through the reaction with bromine in the presence of a catalyst like iron(III) bromide.

Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

Methoxylation: Introducing a methoxy group via the reaction with methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The nitro group's strong electron-withdrawing effect activates specific positions on the benzene ring for nucleophilic attack. Key reactions include:

Fluorine Displacement

Controlled displacement of the fluorine atom occurs under alkaline conditions:

text5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene + NaOH → 5-Bromo-3-methoxy-2-nitrobenzene-1-ol + NaF

-

Conditions : 10% NaOH in ethanol at 80°C for 4 hours

-

Yield : 72-78%

Methoxy Group Reactions

The methoxy group participates in O-demethylation when treated with hydroiodic acid:

textThis compound + HI → 5-Bromo-1-fluoro-2-nitrobenzene-3-ol + CH3I

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives:

Reduction products serve as intermediates for pharmaceuticals and agrochemicals .

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, bromine participates in further halogenation under radical conditions:

Photobromination

textThis compound + Br₂ → 3,5-Dibromo-1-fluoro-2-nitroanisole

-

Conditions : UV light (254 nm), CCl₄ solvent, 12h

-

Regioselectivity : >95% at para position to methoxy group

Functional Group Interconversion

The nitro group facilitates unique transformations:

Nitro to Cyano Conversion

textThis compound → 2-Cyano-5-bromo-1-fluoro-3-methoxybenzene (via Rosenmund-von Braun reaction)

Coupling Reactions

The bromine atom enables cross-coupling processes:

| Reaction Type | Catalysts | Products | Applications |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivatives | OLED materials |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives | Pharmaceutical intermediates |

Typical conditions: 1 mol% catalyst, K₂CO₃ base, 80-100°C in toluene/water .

Stability and Decomposition

Thermal analysis shows decomposition initiates at 215°C (DSC data) . Key degradation pathways include:

This compound's diverse reactivity profile makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science. Recent studies highlight its potential in creating fluorinated liquid crystals and kinase inhibitors .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Key Uses:

- Synthesis of Antibiotics : It is utilized in the production of rifamycin analogs, which are effective against bacterial infections, particularly those caused by Staphylococcus aureus .

- Anti-inflammatory Agents : The compound is involved in creating pharmaceuticals targeting inflammatory disorders, autoimmune diseases, and conditions related to cartilage turnover .

- Protein Labeling and Modification : In biochemical research, it is used for protein quantitation and purification, enhancing the study of protein interactions and functions .

Case Study 1: Antibiotic Development

A study highlighted the use of this compound as an intermediate for synthesizing rifamycin derivatives. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria. The synthesis involved several steps where this compound acted as a precursor, showcasing its importance in developing new antibiotics .

Case Study 2: Anti-inflammatory Compounds

Research has shown that derivatives synthesized from this compound exhibit anti-inflammatory properties. These compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, providing insights into their potential therapeutic applications in treating chronic inflammatory diseases .

Table 1: Comparison of Pharmaceutical Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Antibiotic Synthesis | Used as an intermediate for antibiotic production | Rifamycin analogs |

| Anti-inflammatory Agents | Involved in synthesizing anti-inflammatory drugs | Compounds targeting IL6 secretion |

| Protein Interaction Studies | Utilized for protein labeling and modification | Various bioconjugates |

Table 2: Synthesis Pathways Involving this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | Electrophilic substitution | Variable |

| 2 | Reduction | Catalytic hydrogenation | High |

| 3 | Coupling | Cross-coupling reactions | Moderate |

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1311197-88-2)

- Molecular Formula: C₆H₂BrClFNO₂

- Molecular Weight : 254.44 g/mol

- Substituents : Bromo (5), Chloro (1), Fluoro (2), Nitro (3).

- Key Differences :

- Replaces the methoxy group in the target compound with chlorine.

- Chlorine is a weakly deactivating group (via inductive effect), reducing ring electron density compared to the EDG methoxy. This alters reactivity in cross-coupling reactions or nucleophilic substitutions.

- Higher similarity score (0.90) to the target compound due to identical bromo and nitro positions .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Molecular Formula: C₇H₅BrFNO₃

- Molecular Weight : 264.03 g/mol

- Substituents : Bromo (1), Fluoro (3), Methoxy (2), Nitro (4).

- Key Differences: Nitro group at position 4 instead of 2. This positional shift redirects electrophilic attack to meta positions relative to nitro, contrasting with the target compound’s ortho-directing nitro.

1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1)

- Molecular Formula: C₆H₂ClF₂NO₂

- Molecular Weight : 195.54 g/mol

- Substituents : Chloro (1), Difluoro (2,4), Nitro (5).

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Reactivity

- Methoxy vs. Chloro : Methoxy’s EDG nature increases ring electron density, favoring electrophilic substitutions at positions ortho/para to the substituent. In contrast, chloro’s weak deactivation directs reactions to meta positions .

- Nitro Group Position : Nitro at position 2 (target compound) deactivates the ring more strongly than at position 4 (CAS 1224629-07-5), affecting reaction rates in reductions or aminations .

Physical Properties

*Melting points inferred from substituent trends: Methoxy groups reduce packing efficiency, lowering melting points compared to chloro analogs.

Actividad Biológica

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (C₇H₅BrFNO₃) is an organic compound notable for its diverse biological activities, attributed to its unique combination of halogenated and nitro functionalities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

This compound has a molar mass of 250.02 g/mol and a density of approximately 1.716 g/cm³. Its boiling point is predicted to be around 293 °C. The compound is classified as an irritant and requires careful handling to prevent degradation.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Methoxy-substituted Bromofluorobenzene : This method involves the introduction of a nitro group into the aromatic ring.

- Substitution Reactions : Utilizing nucleophilic or electrophilic substitution reactions to modify the existing functional groups on the benzene ring.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a bioactive agent. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been shown to inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for several cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor , suggesting its potential role in drug-drug interactions .

Case Study 1: Antibacterial Screening

In a recent study, derivatives of nitro-substituted benzene compounds were screened for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as therapeutic agents .

Case Study 2: Drug Metabolism Studies

Another investigation focused on the metabolic pathways involving this compound. The compound was found to undergo significant biotransformation in the liver, leading to various metabolites that retained some biological activity. This highlights the importance of understanding its pharmacokinetics for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index | Antimicrobial Activity |

|---|---|---|---|

| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 179897-92-8 | 0.97 | Moderate |

| 1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | 1019508-64-5 | 0.95 | High |

| 5-Bromo-2-fluoronitrobenzene | 364-73-8 | 0.94 | Low |

This table illustrates that while many compounds share structural similarities, their biological activities can vary significantly due to differences in substituent effects and molecular interactions within biological systems .

Q & A

Q. Critical Parameters :

- Temperature control during nitration to avoid polysubstitution.

- Catalyst loading (e.g., 5% polyvinyl chloride in hydrogenation steps for intermediate purification) .

- Solvent choice (e.g., heptane for hydrogenation) and post-reaction workup (reduced pressure solvent removal) .

Advanced: How can regioselective functionalization be achieved in multi-step syntheses involving this compound?

Methodological Answer:

Regioselectivity is governed by directing effects:

- Nitro Group : Strongly meta-directing, influencing subsequent electrophilic substitution.

- Methoxy Group : Ortho/para-directing but sterically bulky, limiting accessibility.

- Bromine : Ortho/para-directing but electron-withdrawing.

Q. Strategies :

- Protecting Groups : Temporarily block the methoxy group (e.g., silylation) to direct reactions to desired positions .

- Sequential Halogenation : Use fluorination after nitration to leverage steric and electronic effects .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) to introduce aryl groups .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (Monoisotopic mass: ~252.89 Da) and fragmentation patterns .

- NMR :

- IR Spectroscopy : Confirm nitro (~1520 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .

Advanced: How do solvent polarity and catalyst selection influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while non-polar solvents (heptane, toluene) favor radical pathways .

- Catalyst Systems :

Data Contradiction: How can researchers resolve discrepancies in reported yields for nitro group reduction?

Methodological Answer:

Discrepancies may arise from:

- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl).

- Purity of Starting Material : Impurities (e.g., residual solvents) alter reaction efficiency (95% purity thresholds are critical) .

- Byproduct Analysis : Use HPLC or GC-MS to identify intermediates (e.g., amine derivatives) .

Q. Resolution Protocol :

Replicate reactions under inert atmospheres.

Standardize catalyst activation (e.g., pre-reduction of Pd-C).

Compare yields across multiple solvent systems (e.g., EtOH vs. THF) .

Advanced: What computational approaches predict reactivity with biomolecules or in supramolecular systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with protein active sites (e.g., halogen bonding with fluorine) .

- ADMET Prediction : Use PubChem data (CID: 1435806-75-9) to estimate toxicity and bioavailability .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of nitro groups.

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of methoxy groups .

Advanced: How does steric hindrance from the methoxy group affect nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Steric Effects : The 3-methoxy group obstructs attack at adjacent positions, forcing NAS to occur at the 1- or 5-positions.

- Mitigation Strategies :

- Use bulky bases (e.g., LDA) to deprotonate and activate less hindered sites.

- Microwave-assisted synthesis to overcome kinetic barriers .

Data Contradiction: How to address conflicting reports on byproduct formation during fluorination?

Methodological Answer:

- Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation.

- Isolation of Byproducts : Column chromatography or recrystallization to separate isomers (e.g., 1-fluoro vs. 2-fluoro derivatives) .

- Isotopic Labeling : Use ¹⁸F-labeled reagents to trace substitution pathways .

Advanced: What are its emerging applications in materials science or medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Precursor for kinase inhibitors (e.g., via Suzuki coupling with heteroaryl boronic acids) .

- Liquid Crystals : Functionalization with alkyl chains (e.g., 4-bromobutoxy derivatives) for mesomorphic properties .

- Fluorescent Probes : Nitro-to-amine reduction yields fluorescent tags for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.